Piperidine-4-carbaldehyde

Catalog No.
S733945
CAS No.
50675-20-2
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidine-4-carbaldehyde

CAS Number

50675-20-2

Product Name

Piperidine-4-carbaldehyde

IUPAC Name

piperidine-4-carbaldehyde

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c8-5-6-1-3-7-4-2-6/h5-7H,1-4H2

InChI Key

HRVXPXCISZSDCC-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1CNCCC1C=O

Piperidine-4-carbaldehyde (CAS 50675-20-2) is a highly reactive, bifunctional aliphatic building block featuring both an unprotected secondary amine and a formyl group. In industrial and medicinal chemistry, it serves as a critical precursor for synthesizing complex piperidine-containing therapeutics, including kinase inhibitors, GPCR modulators, and targeted protein degraders (PROTACs). Unlike its widely used protected derivatives, the unprotected free base allows for immediate, simultaneous functionalization of both the nitrogen and carbon centers. However, this dual reactivity profile inherently reduces its ambient shelf-life due to the risk of intermolecular self-condensation, making its procurement highly dependent on the specific step-economy requirements and handling capabilities of the purchasing facility [1].

Substituting piperidine-4-carbaldehyde with its protected analogs (such as N-Boc or N-benzyl derivatives) or its regioisomers (such as piperidine-3-carbaldehyde) fundamentally alters both the synthetic workflow and the final molecular geometry. Procuring an N-protected variant mandates additional downstream deprotection steps, which can subject the intermediate to harsh acidic conditions (TFA/HCl) or catalytic hydrogenation (Pd/C, H2) that may degrade sensitive functional groups elsewhere in the molecule [1]. Furthermore, substituting the 4-formyl isomer with the 3-formyl isomer shifts the exit vector of the attached moiety from a linear (1,4) to a kinked (1,3) trajectory, drastically altering the steric profile and binding affinity of the resulting active pharmaceutical ingredient (API) [2]. Consequently, precise procurement of the unprotected, 4-substituted compound is strictly dictated by the need for step-economy, chemoselectivity, and specific spatial projection.

Elimination of Acidic Deprotection Steps in Multi-Component Syntheses

When synthesizing complex piperidine-containing scaffolds, procuring unprotected piperidine-4-carbaldehyde eliminates the requisite trifluoroacetic acid (TFA) or HCl deprotection step associated with N-Boc-piperidine-4-carbaldehyde. In one-pot tandem reductive aminations or Ugi multicomponent reactions, the unprotected precursor allows direct functionalization of both the amine and aldehyde moieties. This reduces the synthetic sequence by one full step and prevents the degradation of acid-sensitive functional groups (e.g., acetals or silyl ethers) that are often cleaved during Boc removal [1].

Evidence DimensionSynthetic steps and strong acid exposure
Target Compound Data1-step dual functionalization; 0 hours of strong acid exposure
Comparator Or BaselineN-Boc-piperidine-4-carbaldehyde (requires 2 steps; 1-4 hours of TFA/HCl exposure)
Quantified Difference50% reduction in step count for dual-functionalization; 100% elimination of strongly acidic deprotection conditions
ConditionsOne-pot multi-component coupling or tandem reductive amination workflows

Eliminating the deprotection step improves overall atom economy, reduces solvent waste, and is critical when scaling up syntheses of acid-sensitive pharmaceutical intermediates.

Chemoselective Advantages Over N-Benzyl Protected Equivalents

In the synthesis of active pharmaceutical ingredients (APIs) containing reducible functional groups such as alkenes, alkynes, or aryl halides, the use of unprotected piperidine-4-carbaldehyde bypasses the need for hydrogenolysis. The standard alternative, 1-benzyl-4-formylpiperidine, requires debenzylation using palladium on carbon (Pd/C) and hydrogen gas, which frequently leads to unwanted reduction or dehalogenation of sensitive moieties. By utilizing the unprotected building block, chemists achieve complete chemoselectivity without requiring orthogonal protecting group strategies [1].

Evidence DimensionCompatibility with reducible functional groups during downstream processing
Target Compound Data100% retention of reducible groups (no hydrogenolysis required)
Comparator Or Baseline1-Benzyl-4-formylpiperidine (requires Pd/C and H2, risking >10-30% off-target reduction of alkenes/alkynes)
Quantified DifferenceComplete avoidance of catalytic hydrogenation, preserving sensitive structural motifs
ConditionsSynthesis of complex APIs containing double/triple bonds or aryl halides

Procuring the unprotected form prevents yield losses and complex purification steps caused by off-target reduction during late-stage debenzylation.

Storage Stability and Reactivity Trade-offs

Because piperidine-4-carbaldehyde possesses both an unprotected secondary amine and a reactive aldehyde, it exhibits significantly higher inherent reactivity than its N-Boc protected counterpart. However, this bifunctionality makes the free base highly susceptible to intermolecular self-condensation and polymerization (forming imine/enamine oligomers) at room temperature. Consequently, while N-Boc-piperidine-4-carbaldehyde can be stored at ambient conditions for extended periods, the unprotected form must be procured for immediate use, stored strictly at sub-zero temperatures, or handled as a hydrochloride salt to ensure lot-to-lot reproducibility in scale-up campaigns [1].

Evidence DimensionAmbient storage stability and self-condensation risk
Target Compound DataHigh risk of oligomerization at 25°C; requires -20°C storage or salt formation
Comparator Or BaselineN-Boc-piperidine-4-carbaldehyde (stable at 25°C for >12 months with negligible self-condensation)
Quantified DifferenceSubstantially lower ambient shelf-life, necessitating strict cold-chain logistics or immediate consumption
ConditionsBulk storage and handling prior to synthetic utilization

Buyers must balance the step-economy benefits of the unprotected form against its stringent storage requirements, often dictating just-in-time procurement or salt-form selection.

Vectorial Projection in Target-Oriented Synthesis

When designing small molecule inhibitors or degraders (e.g., PROTACs), the substitution pattern on the piperidine ring dictates the exit vector of attached linkers. Piperidine-4-carbaldehyde provides a linear, para-like projection (1,4-relationship) that extends directly into the solvent front or binding pocket channel. In contrast, piperidine-3-carbaldehyde offers a kinked, meta-like (1,3-relationship) trajectory. Procurement of the 4-substituted isomer is specifically prioritized when maximizing linear extension and minimizing steric clashes within narrow protein binding channels is required for optimal binding affinity [1].

Evidence DimensionExit vector geometry and spatial projection
Target Compound Data1,4-substitution yields a linear (~180°) spatial vector
Comparator Or BaselinePiperidine-3-carbaldehyde (1,3-substitution yields a kinked ~120° spatial vector)
Quantified Difference~60° difference in the spatial trajectory of the functionalized moiety
ConditionsStructure-activity relationship (SAR) optimization in medicinal chemistry

Selecting the correct regioisomer is critical for precisely directing linkers or pharmacophores into target protein pockets without inducing unfavorable steric interactions.

One-Pot Multicomponent Syntheses

Ideal for Ugi reactions or tandem reductive aminations where the simultaneous functionalization of the amine and aldehyde is required without intermediate deprotection steps, maximizing atom economy and reducing solvent waste [1].

Synthesis of Acid-Sensitive APIs

The preferred building block when the target molecule contains acetals, silyl ethers, or other acid-labile groups that would not survive the highly acidic cleavage (e.g., TFA/HCl) required for N-Boc protecting group removal[1].

Late-Stage Functionalization of Reducible Scaffolds

Crucial for constructing molecules with alkenes, alkynes, or aryl halides, where the use of a benzyl-protected precursor would risk off-target reduction or dehalogenation during catalytic hydrogenolysis [1].

PROTAC and Linker Design

Specifically selected when a linear, 1,4-vectorial projection is required to extend linkers into the solvent front of a protein binding pocket without inducing steric clashes, outperforming the kinked trajectory of the 3-substituted isomer [1].

XLogP3

-0.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

113.084063974 Da

Monoisotopic Mass

113.084063974 Da

Heavy Atom Count

8

Wikipedia

4-Piperidinecarboxaldehyde

Dates

Last modified: 08-15-2023

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